molecular formula C19H19BrN2O2 B2662949 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954660-11-8

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2662949
M. Wt: 387.277
InChI Key: BZTWORXACUKZTL-UHFFFAOYSA-N
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Description

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical applications. It belongs to the class of quinoline derivatives and is known to exhibit a range of biological activities. In

Scientific Research Applications

Cobalt-Promoted Dimerization of Aminoquinoline Benzamides

  • Research Context : A study by Grigorjeva and Daugulis (2015) developed a method for aminoquinoline-directed, cobalt-promoted dimerization of benzamides. This process uses oxygen as a terminal oxidant and is compatible with various functional groups including bromo, suggesting potential applications in creating complex molecular architectures that might include compounds similar to 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Grigorjeva & Daugulis, 2015).

Synthesis and Antiviral Activities of Quinazolinone Derivatives

  • Research Context : A series of quinazolinone derivatives, including bromo-substituted compounds, were synthesized and evaluated for their antiviral activity against various viruses (Selvam et al., 2010). This suggests the potential of 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in antiviral research (Selvam et al., 2010).

Ligands for Sigma Receptors

  • Research Context : Research by Xu, Lever, and Lever (2007) on tetrahydroisoquinolinyl benzamides, compounds structurally related to 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, showed potential as ligands for sigma receptors. This indicates possible applications in neurological or pharmacological research (Xu, Lever, & Lever, 2007).

Ni(II)-Catalyzed Oxidative Coupling

  • Research Context : The Ni(II)-catalyzed reaction of benzamides with toluene derivatives, as studied by Aihara et al. (2014), provides insights into the oxidative coupling processes that could be relevant for compounds like 3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (Aihara et al., 2014).

Asymmetric Syntheses of Hancock Alkaloids

  • Research Context : The asymmetric syntheses of Hancock alkaloids, which share a structural core with the compound of interest, provide a framework for synthesizing complex organic molecules that could include similar benzamide derivatives (Davies et al., 2018).

properties

IUPAC Name

3-bromo-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2/c1-2-10-22-17-8-7-16(12-13(17)6-9-18(22)23)21-19(24)14-4-3-5-15(20)11-14/h3-5,7-8,11-12H,2,6,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTWORXACUKZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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